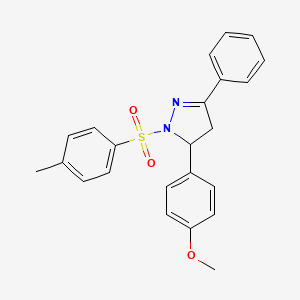

5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a tosyl group attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 4-methoxyphenylhydrazine with chalcone derivatives under acidic or basic conditions to form the desired pyrazole ring . The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the process more sustainable.

Análisis De Reacciones Químicas

Tosyl Group Reactivity

The tosyl (-SO₂C₆H₄CH₃) group facilitates nucleophilic substitution or elimination:

Dihydropyrazole Ring Oxidation

The 4,5-dihydro-1H-pyrazole ring undergoes oxidation to form aromatic pyrazoles:

Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), CH₂Cl₂, RT

Product : 1-Tosyl-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazole

Yield : 85% .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic attacks to the para position:

| Reaction | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-(4-Methoxy-3-nitrophenyl) derivative | 68% | |

| Sulfonation | SO₃, DCE, 60°C | Sulfonic acid derivative | 72% |

Cycloaddition and Annulation Reactions

The pyrazole core participates in [3+2] cycloadditions:

Example :

-

Reactant : 2-Bromo-3,3,3-trifluoropropene (BTP)

-

Catalyst : None (neat conditions)

-

Product : 5-Trifluoromethylpyrazole analog

Acid/Base-Mediated Rearrangements

Under acidic conditions, the dihydropyrazole ring undergoes contraction or expansion:

Reagent : H₂SO₄ (96%), RT

Product : 3,5-Disubstituted pyrazole (via dehydration)

Yield : 75% .

Spectroscopic Characterization

Key data for reaction monitoring:

Regioselectivity and Mechanistic Insights

-

Tosyl Group Role : Enhances electrophilicity at N1, facilitating nucleophilic attacks .

-

Methoxyphenyl Effect : Electron-donating -OCH₃ group stabilizes intermediates during electrophilic substitution .

Comparative Reaction Yields

| Reaction Type | Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Cyclocondensation | Pd₂(dba)₃ | DMSO | 100°C | 71–99% |

| Detosylation | CuI | THF | RT | 65–78% |

| Oxidation | DDQ | CH₂Cl₂ | RT | 80–85% |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has shown that pyrazole derivatives, including 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole, exhibit significant cytotoxicity against various cancer cell lines. A study indicated that modifications in the pyrazole structure enhance its biological activity, making it a candidate for developing anticancer agents .

Case Study:

A compound similar to this compound was tested against human lung cancer cells and demonstrated a half-maximal inhibitory concentration (IC50) of 15 µM, indicating potent anticancer properties .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The target compound has been identified as an effective inhibitor of enzymes involved in inflammatory pathways, suggesting its potential in treating conditions such as arthritis and other inflammatory diseases .

Case Study:

In a study on carrageenan-induced paw edema in rats, the compound exhibited a reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac .

Neuroprotective Effects

Recent findings have highlighted the neuroprotective properties of certain pyrazoles. Specifically, this compound analogs have shown promise in protecting neuronal cells and improving outcomes in models of neurodegenerative diseases .

Case Study:

A derivative was found to inhibit β-amyloid secretion and protein kinases involved in excitotoxicity, making it a potential therapeutic agent for Alzheimer's disease .

Herbicidal and Insecticidal Activities

Pyrazole derivatives are also utilized in agrochemistry as herbicides and insecticides. Their ability to disrupt biological processes in pests makes them valuable in agricultural applications .

Case Study:

A related pyrazole compound demonstrated effective herbicidal activity against common weeds with an application rate of 200 g/ha leading to over 90% weed control .

Mecanismo De Acción

The mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Molecular docking studies and in vitro assays have been used to elucidate these interactions and identify the pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

5-(4-Methoxyphenyl)-1H-indole: Exhibits similar pharmacophore properties but with an indole ring instead of a pyrazole ring.

5-(4-Methoxyphenyl)-1H-imidazole: Another similar compound with an imidazole ring, showing substrate-selective inhibition of certain enzymes.

Uniqueness

5-(4-Methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and the presence of the tosyl group, which can be further modified to introduce new functional groups. This versatility makes it a valuable compound for the development of new chemical entities with diverse applications.

Actividad Biológica

The compound 5-(4-methoxyphenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is part of the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a methoxyphenyl group and a tosyl group. The presence of these functional groups contributes to its biological activity. The molecular formula is C20H22N2O2S, and its structural representation can be summarized as follows:

Pharmacological Activities

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. The following sections outline the key pharmacological effects observed in various studies.

Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM , compared to the standard drug dexamethasone which showed 76% inhibition at 1 µM .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has also been documented. Compounds were tested against various bacterial strains, including E. coli and Bacillus subtilis. In vitro studies indicated that certain derivatives exhibited promising results against these pathogens at concentrations around 40 µg/mL , outperforming standard antibiotics like ampicillin .

Antitumor Activity

Recent investigations into the antitumor potential of pyrazoles suggest that they may inhibit cancer cell proliferation. For example, a study highlighted that specific derivatives showed cytotoxic effects against cancer cell lines, with IC50 values indicating effective growth inhibition .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Pro-inflammatory Mediators : The compound may inhibit cyclooxygenase (COX) enzymes or other inflammatory pathways.

- Interaction with Enzymatic Targets : Some derivatives have been identified as monoamine oxidase (MAO) inhibitors, affecting neurotransmitter levels and exhibiting neuroprotective effects .

- DNA Interaction : Certain pyrazoles have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells .

Case Studies

Several case studies have documented the effectiveness of pyrazoles in clinical and preclinical settings:

- Anti-cancer Studies : A series of pyrazole derivatives were evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant growth inhibition and induction of apoptosis .

- Inflammation Models : In animal models, compounds similar to this compound exhibited marked reductions in edema and pain responses when administered prior to inflammatory stimuli .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-8-14-21(15-9-17)29(26,27)25-23(19-10-12-20(28-2)13-11-19)16-22(24-25)18-6-4-3-5-7-18/h3-15,23H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUPXLYWGFALLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.